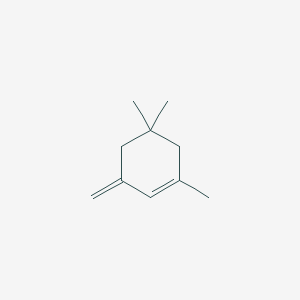

3-Methylene-1,5,5-trimethylcyclohexene

Description

Contextualization of 3-Methylene-1,5,5-trimethylcyclohexene within Monoterpene Chemistry

This compound is a naturally occurring organic compound classified as a monocyclic monoterpene. medchemexpress.comfoodb.ca Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C10H16. ontosight.aiwikipedia.org This compound is a structural isomer of other cyclic monoterpenes, belonging to a pair of isomers known as phellandrenes. wikipedia.org Specifically, it is referred to as β-phellandrene, distinguished from its isomer, α-phellandrene. The key structural difference is that in β-phellandrene, one of the two double bonds is exocyclic (outside the main ring), whereas in α-phellandrene, both double bonds are endocyclic (within the ring). wikipedia.orgforeverest.net

The biosynthesis of phellandrenes, including the this compound structure, originates from the precursor geranyl pyrophosphate. wikipedia.org Through cyclization, a menthyl cationic intermediate is formed. Subsequent hydride shifts and an elimination reaction can yield either the α- or β-phellandrene isomer. wikipedia.orgebi.ac.uk This compound is found widely in the essential oils of various plants, including species of Eucalyptus, Pinus, and Mentha (mint). ontosight.aiforeverest.net

Research Significance and Scope of Investigation

The research significance of this compound is multifaceted. Its unique chemical structure, featuring a reactive methylene (B1212753) group, makes it a valuable building block in organic synthesis. Researchers utilize it as a model compound to study reaction mechanisms, particularly electrophilic addition and substitution reactions.

Furthermore, its presence in nature has led to investigations into its potential applications. It is widely used in the flavor and fragrance industries due to its characteristic peppery, minty, and slightly citrusy aroma. ontosight.aiwikipedia.orgforeverest.net The compound also serves as a precursor in the synthesis of more complex molecules, including other terpenoids and synthetic menthol. foreverest.net Its reactivity allows for its use in Diels-Alder reactions to create advanced fragrance compounds. foreverest.net The scope of investigation into this compound primarily covers its synthesis, chemical reactivity, natural occurrence, and application as an intermediate in the production of fine chemicals. foreverest.net

Chemical and Physical Properties

The following tables provide a summary of the key chemical identifiers and physical properties of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,5,5-trimethyl-3-methylidenecyclohexene |

| Molecular Formula | C10H16 ontosight.ainih.gov |

| Molecular Weight | 136.23 g/mol nih.gov |

| CAS Number | 16609-28-2 nist.gov |

| Synonyms | β-phellandrene ebi.ac.uk |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow, clear liquid foreverest.netforeverest.net |

| Odor | Peppery-minty, slightly citrusy wikipedia.orgforeverest.net |

| Boiling Point | 162-164 °C (at 760 mmHg) thegoodscentscompany.com |

| Density | 0.83 g/cm³ |

| Flash Point | 39.2 °C |

| Solubility | Insoluble in water; soluble in alcohol and ether wikipedia.orgforeverest.netthegoodscentscompany.com |

| Refractive Index | ~1.479 - 1.480 (at 20°C) foreverest.net |

Research Findings

Synthesis and Reactivity

This compound can be synthesized through various chemical pathways. One notable method is the dehydration of 1,3,3,5-tetramethyl-5-hydroxycyclohexanone. Another synthetic route involves the pyrolysis of β-pinene. foreverest.net These synthetic methods are crucial for industrial applications that require a stable supply of the compound beyond what can be extracted from natural sources.

The reactivity of the compound is largely dictated by the exocyclic methylene group and the endocyclic double bond. This structure makes it susceptible to several types of chemical reactions:

Oxidation: It can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Electrophilic Addition: The presence of the methylene group enhances its reactivity towards electrophiles, facilitating various addition reactions.

Diels-Alder Reactions: The conjugated double bond system allows it to participate in Diels-Alder reactions, which are used to synthesize other complex fragrance molecules. foreverest.net

One study highlighted its utility in the synthesis of complex terpenoids, where its reactive sites were used to create multi-functionalized products that serve as precursors for other natural products.

Structure

3D Structure

Properties

IUPAC Name |

1,5,5-trimethyl-3-methylidenecyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8-5-9(2)7-10(3,4)6-8/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXYHQFGFMZPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168074 | |

| Record name | 3-Methylene-1,5,5-trimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16609-28-2 | |

| Record name | 3-Methylene-1,5,5-trimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016609282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylene-1,5,5-trimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Identification in Plant Volatile Profiles

The identification of 3-Methylene-1,5,5-trimethylcyclohexene in plants is largely attributed to the analysis of their essential oils. These oils, which are complex mixtures of volatile compounds, are responsible for the characteristic aroma of many plants.

The primary method for isolating this compound from botanical materials is through the extraction of essential oils. Several techniques are commonly employed for this purpose, with the choice of method often depending on the specific plant material and the desired yield and purity of the oil.

Hydrodistillation: This is a widely used technique for extracting essential oils from plant matter. It involves boiling the plant material in water, which causes the volatile compounds to evaporate along with the steam. The steam and volatile compound mixture is then condensed, and the essential oil, which is immiscible with water, is separated. For instance, the essential oil of Astragalus sericans, which contains 1,5,5-Trimethyl-6-methylene-cyclohexene (a synonym for this compound), was obtained using a Clevenger-type apparatus, a common setup for hydrodistillation.

Steam Distillation: Similar to hydrodistillation, this method uses steam to vaporize the volatile compounds from the plant material. However, in this case, the steam is generated externally and passed through the plant material. This technique is often preferred for heat-sensitive compounds as it allows for better control over the temperature.

Solvent Extraction: This method involves the use of a solvent, such as ethanol (B145695) or hexane, to dissolve the essential oil from the plant material. The resulting solution is then filtered, and the solvent is evaporated to yield the essential oil. The choice of solvent is crucial as it can influence the chemical composition of the final extract.

Gas Chromatography-Mass Spectrometry (GC-MS): Following extraction, the identification and quantification of this compound within the essential oil are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This analytical technique separates the individual components of the oil based on their boiling points and molecular weight, allowing for precise identification. In the analysis of Astragalus sericans essential oil, GC-MS was used to identify 1,5,5-Trimethyl-6-methylene-cyclohexene as a major constituent.

Interactive Table of Isolation and Analysis Techniques

| Technique | Description | Application Example |

|---|---|---|

| Hydrodistillation | Extraction of volatile compounds by boiling plant material in water. | Isolation of essential oil from Astragalus sericans. |

| Steam Distillation | Use of externally generated steam to vaporize volatile compounds. | General extraction of essential oils from various botanicals. |

| Solvent Extraction | Dissolving essential oils in a solvent which is later evaporated. | Extraction of terpenes from various plant sources. |

| GC-MS Analysis | Separation and identification of individual volatile compounds. | Identification of 1,5,5-Trimethyl-6-methylene-cyclohexene in Astragalus sericans oil. |

Astragalus Genus: A significant finding is the identification of 1,5,5-Trimethyl-6-methylene-cyclohexene as a major component, at 16.34%, in the essential oil of Astragalus sericans, a species belonging to the Fabaceae family. ptfarm.pl However, studies on other Astragalus species have revealed different dominant volatile compounds. For example, research on six other Astragalus species from Uzbekistan did not report the presence of this specific compound, highlighting the chemical diversity within this large genus. mdpi.comresearchgate.netnih.gov This variability underscores the importance of species-specific analysis when investigating plant volatile profiles.

Robinia Genus: While not explicitly identified as containing this compound, Robinia pseudoacacia (black locust), also a member of the Fabaceae family, has been studied for its volatile composition. The essential oil of its flowers contains a variety of other monoterpenes and volatile compounds. ptfarm.plresearchgate.netnuft.edu.uaresearchgate.netpherobase.com The absence of the target compound in the analyzed samples of Robinia pseudoacacia suggests that its production is not universal within the Fabaceae family and may be restricted to specific genera or species.

Interactive Table of Plant Species and Compound Presence

| Genus | Species | Compound Presence | Major Volatile Components | Family |

|---|---|---|---|---|

| Astragalus | Astragalus sericans | Present (as 1,5,5-Trimethyl-6-methylene-cyclohexene) | α-Pinene, 1,5,5-Trimethyl-6-methylene-cyclohexene, 2,5,5-Trimethyl-1,3,6-heptatriene | Fabaceae |

| Astragalus | Other Species (e.g., from Uzbekistan study) | Not Reported | Varies by species (e.g., Sylvestrene) | Fabaceae |

| Robinia | Robinia pseudoacacia | Not Reported | Linalool, 3-methyltetradecane, hexahydrofarnesyl acetone | Fabaceae |

Detection in Environmental and Industrial Contexts

Beyond its natural occurrence in plants, the formation of cyclic olefins like this compound can be associated with certain industrial processes, particularly those involving the thermal decomposition of organic materials.

The thermal decomposition of biomass, which is rich in terpenes such as α-pinene and β-pinene, is a potential source of various cyclic monoterpenes. researchgate.netscirp.orgnih.govacs.orgtandfonline.comresearchgate.netdlr.de Pyrolysis, the heating of organic material in the absence of oxygen, can lead to the isomerization and rearrangement of these precursor terpenes into a variety of other compounds. While the direct formation of this compound from the pyrolysis of common terpenes like α-pinene and β-pinene has not been explicitly detailed in the reviewed literature, the process is known to generate a complex mixture of cyclic and acyclic hydrocarbons. The isomerization of pinenes often leads to compounds like myrcene (B1677589) and limonene. dlr.de Further research into the pyrolysis of specific biomass feedstocks or individual terpene precursors may yet reveal pathways for the formation of this compound.

Synthetic Strategies and Chemical Transformations

Established Synthetic Pathways to 3-Methylene-1,5,5-trimethylcyclohexene

The primary route for the synthesis of this compound involves a dehydration reaction, a common and effective method for the formation of alkenes.

Precursor Compounds and Reaction Conditions

The principal precursor for the synthesis of this compound is 1,3,3,5-tetramethyl-5-hydroxycyclohexanone. The transformation is achieved through a dehydration reaction, which involves the removal of a water molecule to form the exocyclic double bond characteristic of the target compound. While specific, detailed reaction conditions from a broad range of literature are not extensively documented in readily available sources, this pathway is recognized as a viable method for its preparation.

| Precursor Compound | Reaction Type | Product |

| 1,3,3,5-tetramethyl-5-hydroxycyclohexanone | Dehydration | This compound |

This table outlines the key precursor and reaction type for the synthesis of this compound.

Stereochemical Considerations in Synthesis

Detailed studies specifically addressing the stereochemical aspects of the synthesis of this compound are not widely reported. However, in the broader context of substituted cyclohexane (B81311) synthesis, achieving stereocontrol is a significant objective. General strategies often involve the use of sterically demanding groups to guide the stereochemical outcome of reactions. In the case of the dehydration of 1,3,3,5-tetramethyl-5-hydroxycyclohexanone, the stereochemistry of the final product would be influenced by the conformation of the carbocation intermediate formed during the reaction and the regioselectivity of the subsequent elimination. The formation of the exocyclic methylene (B1212753) group is a key feature, and the factors governing its formation over endocyclic isomers are a point of interest in synthetic design.

Reaction Mechanisms and Reactivity Studies

The reactivity of this compound is a focal point of research, particularly its susceptibility to positional isomerization, a process that can be catalyzed under specific conditions.

Positional Isomerization Mechanisms

The exocyclic double bond of this compound can undergo rearrangement to form a more stable endocyclic double bond, leading to the formation of 1,3,5,5-tetramethyl-1,3-cyclohexadiene (B1585581). This isomerization has been studied in the gas phase, with catalysis by nitric oxide.

The gas-phase positional isomerization of this compound (MTC) to 1,3,5,5-tetramethyl-1,3-cyclohexadiene (TECD) has been demonstrated to be catalyzed by nitric oxide. murdoch.edu.au This reaction is first order with respect to both nitric oxide and MTC. murdoch.edu.au The process has been studied over a temperature range of 296°C to 425°C. murdoch.edu.au The rate of this catalyzed isomerization is significantly higher than the uncatalyzed thermal isomerization. The reaction is believed to be a homogeneous process, as evidenced by the rate constants' insensitivity to changes in the surface-to-volume ratio of the reaction vessel. murdoch.edu.au

The Arrhenius equation for the nitric oxide-catalyzed isomerization, after correction for thermal conversion, is given as: log k = 8.6 – 31.7/θ where θ is 2.303 × 10−3 Rt (kcal mole−1). murdoch.edu.au

The mechanism of the nitric oxide-catalyzed isomerization involves the formation of radical intermediates. murdoch.edu.au The proposed mechanism includes the formation of a 3-methylenecyclohexenyl radical (MTC•) as a key intermediate. murdoch.edu.au The stability of this radical intermediate plays a crucial role in the reaction pathway.

Polymerization Behavior of Methylenecyclohexenes

The exocyclic double bond in methylenecyclohexenes, such as the one present in β-pinene, is susceptible to polymerization through various mechanisms. Cationic polymerization is a common method employed for the polymerization of β-pinene, yielding polymers with a range of molecular weights.

Cationic Polymerization:

The cationic polymerization of β-pinene is typically initiated by Lewis acids, such as aluminum chloride or titanium tetrachloride, often in the presence of a proton source or a carbocation initiator. psu.edumdpi.com The process involves the protonation of the exocyclic double bond to form a tertiary carbocation, which then propagates by attacking the double bond of another monomer molecule. mdpi.com The reaction is often carried out at low temperatures to control the polymerization rate and minimize side reactions. psu.edu Research has shown that initiating systems consisting of an organic initiator (R-X), a Lewis acid (LA), and a nucleophilic additive (Nu) can lead to efficient polymerization. mdpi.com For instance, the 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl)/TiCl₄/N,N,N′,N′-tetramethylethylenediamine (TMEDA) initiating system has been used for the polymerization of β-pinene in a dichloromethane/hexane solvent mixture at temperatures as low as -78 °C, achieving 100% monomer conversion. mdpi.com

A key feature of the cationic polymerization of β-pinene is the isomerization of the bicyclic structure. The initial carbocation formed undergoes a rearrangement involving the opening of the strained four-membered ring, leading to a polymer with a repeating unit that differs from the monomer structure. psu.edu This results in a polymer backbone containing cyclohexenyl rings. rsc.org

Table 1: Cationic Polymerization of β-Pinene with different Initiating Systems

| Initiator System | Temperature (°C) | Monomer Conversion (%) | Resulting Polymer Mn ( g/mol ) |

|---|---|---|---|

| TMPCl/TiCl₄/TMEDA | -78 | 100 | 5500 |

| "H₂O"/TiCl₄/TMEDA | -78 | Lower rate | Lower Mn |

Data compiled from studies on β-pinene polymerization. mdpi.comnih.gov

Free Radical Polymerization:

While less common than cationic polymerization, β-pinene can also undergo free-radical polymerization. Studies have shown that radiation-induced polymerization using γ-radiation can produce poly(β-pinene). researchgate.net The presence of oxygen has been found to retard the polymerization rate, suggesting a free-radical mechanism. researchgate.net Free radical initiators have also been used to obtain low yields of the polymer. researchgate.net

Derivatization Reactions and Functional Group Transformations

The reactive exocyclic double bond in this compound allows for a variety of derivatization reactions and functional group transformations, similar to those observed for β-pinene.

Ozonolysis:

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond. The reaction of β-pinene with ozone proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. researchgate.netresearchgate.netnih.gov In the case of β-pinene, the major products are nopinone (B1589484) and formaldehyde. researchgate.netresearchgate.net The reaction mechanism involves the cycloaddition of ozone to the double bond. researchgate.netnih.gov Theoretical studies have investigated the kinetics and mechanism of this reaction in the gas phase. researchgate.netnih.govrsc.org

Hydroboration-Oxidation:

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. The reaction of β-pinene with a borane (B79455) reagent (such as BH₃), followed by oxidation with hydrogen peroxide in a basic solution, yields isopinocampheol. libretexts.orgmasterorganicchemistry.comlibretexts.org The hydroboration step is stereospecific, with the boron and hydrogen atoms adding to the same face of the double bond (syn-addition). libretexts.orglibretexts.orgodinity.com Due to the steric hindrance from the gem-dimethyl bridge in β-pinene, the borane reagent preferentially attacks the less hindered face of the double bond. libretexts.orglibretexts.org

Epoxidation and Isomerization:

The exocyclic double bond can be converted to an epoxide ring through reaction with peroxy acids. The resulting β-pinene oxide can then undergo acid-catalyzed isomerization to yield various products, including aldehydes. tandfonline.comrsc.org The nature of the acidic catalyst and the reaction conditions can influence the product distribution. rsc.orgiyte.edu.tr For instance, the isomerization of α-pinene oxide over zeolites has been studied for the selective synthesis of campholenic aldehyde. rsc.org

Diels-Alder Reaction:

The conjugated diene system within the cyclohexene (B86901) ring of some methylenecyclohexenes can participate in Diels-Alder reactions. While this compound itself is not a conjugated diene, related cyclic dienes readily undergo [4+2] cycloaddition with various dienophiles to form bicyclic adducts. youtube.combeilstein-journals.orgyoutube.com The stereochemistry of the resulting products is a key aspect of these reactions. youtube.com

Novel Methodologies in this compound Synthesis

While classical synthetic routes to this compound exist, research into novel and more efficient methodologies is ongoing. Many of these strategies focus on the isomerization of more abundant terpenes or the development of new carbon-carbon bond-forming reactions.

Isomerization of Pinenes:

Acid-catalyzed isomerization of α-pinene and β-pinene can lead to a mixture of monocyclic and bicyclic terpenes, including camphene (B42988) and limonene. iyte.edu.trresearchgate.netiyte.edu.trrsc.orgrsc.orgresearchgate.net The product distribution is highly dependent on the nature of the acid catalyst, reaction temperature, and solvent. iyte.edu.triyte.edu.trrsc.org While not a direct synthesis of this compound, these isomerization pathways highlight the potential for catalytic rearrangement of terpene skeletons to access a variety of structural motifs.

Wittig Reaction:

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org In principle, this compound could be synthesized from 1,5,5-trimethylcyclohex-2-en-1-one via a Wittig reaction using a methylenetriphenylphosphorane (B3051586) ylide. This approach allows for the specific placement of the exocyclic double bond. The reaction proceeds through a phosphonium (B103445) ylide which attacks the carbonyl carbon of the ketone to form a betaine (B1666868) intermediate, followed by the elimination of triphenylphosphine (B44618) oxide to yield the desired alkene. masterorganicchemistry.comlibretexts.org

Table 2: Key Synthetic Reactions and Transformations

| Reaction | Reagents | Key Features | Potential Product from β-pinene |

|---|---|---|---|

| Cationic Polymerization | Lewis Acids (e.g., TiCl₄) | Isomerization of bicyclic structure | Poly(β-pinene) |

| Ozonolysis | O₃, then a reducing agent | Cleavage of the double bond | Nopinone, Formaldehyde |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Anti-Markovnikov alcohol formation | Isopinocampheol |

| Epoxidation | Peroxy acids | Formation of an epoxide ring | β-pinene oxide |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn dictate its stability and reactivity. For 3-Methylene-1,5,5-trimethylcyclohexene, these calculations focus on properties such as proton affinity, ionization energy, and conformational stability.

Proton affinity (PA) is a measure of a molecule's basicity in the gas phase, indicating the negative of the enthalpy change for the protonation reaction. A higher proton affinity suggests a greater ability to accept a proton. Gas-phase basicity (GB) is a related Gibbs free energy term. Experimental and reviewed data for this compound's interaction with protons are available through established databases such as the NIST Chemistry WebBook. nih.govhmdb.ca

Computational methods, such as Density Functional Theory (DFT) or high-level ab initio calculations, can be employed to calculate these values by modeling the molecule and its protonated form and determining the energy difference. The calculated values for this compound are consistent with a molecule that has accessible π-electron systems in its double bonds, which are the likely sites of protonation.

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| Proton Affinity | 904.9 | Review of Experimental Data | Hunter and Lias, 1998 hmdb.ca |

| Gas Basicity | 874.2 | Review of Experimental Data | Hunter and Lias, 1998 hmdb.ca |

The cyclohexene (B86901) ring of this compound is not planar. It adopts puckered conformations to relieve ring strain. The most common conformations for a cyclohexene ring are the half-chair and the twist-boat (or skew-boat). Computational conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them.

While specific, detailed computational studies on the conformational landscape of this compound are not widely published, the methodology for such an analysis is well-established. ethz.chresearchgate.net Quantum chemical methods, often at the DFT level, are used to perform geometry optimizations starting from various initial structures. researchgate.net For this compound, the analysis would focus on:

The puckering of the six-membered ring.

The rotational barriers of the methyl groups.

The orientation of the exocyclic methylene (B1212753) group relative to the ring.

The presence of the gem-dimethyl group at the C5 position and the methyl group at the C1 position significantly influences the conformational preference, introducing steric interactions that raise the energy of certain conformers. The lowest energy conformer would be the one that minimizes these steric clashes, likely a half-chair conformation.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling chemical reactions, elucidating mechanisms, and analyzing the high-energy transition states that govern reaction rates. For this compound, modeling can predict the outcomes of various reactions, such as additions, oxidations, or rearrangements.

A known reaction of this compound is its gas-phase isomerization to 1,3,4,5-tetramethyl-1,3-cyclohexadiene. hmdb.ca The mechanism of this transformation can be modeled computationally to identify the transition state structure and calculate the activation energy. This involves:

Reactant and Product Optimization: The equilibrium geometries of both this compound and 1,3,4,5-tetramethyl-1,3-cyclohexadiene are calculated to determine their relative energies.

Transition State Search: Algorithms are used to locate the first-order saddle point on the potential energy surface that connects the reactant and product. This structure represents the peak of the energy barrier for the reaction.

Frequency Analysis: A frequency calculation is performed on the transition state structure. A valid transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Such analyses provide a detailed, atomistic view of the bond-breaking and bond-forming processes during the isomerization.

Structure-Reactivity Relationship Predictions

The reactivity of this compound is primarily dictated by its electronic structure, particularly the distribution of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational predictions of structure-reactivity relationships would involve:

Frontier Molecular Orbital Analysis: The energy and spatial distribution of the HOMO and LUMO can predict reactivity. The HOMO typically indicates the site of electrophilic attack, as it represents the region of highest electron density available for donation. Conversely, the LUMO indicates the site of nucleophilic attack. For this compound, the HOMO is expected to be localized on the π-systems of the two double bonds, making them susceptible to attack by electrophiles.

Electrostatic Potential Mapping: An electrostatic potential (ESP) map can be generated to visualize electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This provides a guide to intermolecular interactions and the initial stages of a chemical reaction. The double bonds are expected to be regions of negative electrostatic potential.

Calculation of Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function. These indices quantify and predict the most reactive sites within the molecule for different types of reactions.

These computational approaches predict that the exocyclic and endocyclic double bonds are the primary centers of reactivity, with the specific regioselectivity of reactions being influenced by the steric hindrance and stabilizing electronic effects of the three methyl groups.

Biosynthetic Pathways and Ecological Roles

Proposed Biosynthetic Routes to 3-Methylene-1,5,5-trimethylcyclohexene

The biosynthesis of this compound, a C10H16 monoterpene, is understood to follow the general and well-established pathways for monoterpene synthesis in plants. researchgate.net These complex processes begin with basic carbon precursors and involve a series of enzymatic reactions localized within specific cellular compartments.

The foundational building blocks for all terpenoids, including monoterpenes, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com Plants utilize two distinct pathways to produce these five-carbon units: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.net For monoterpenes, the MEP pathway is the primary source of IPP and DMAPP. researchgate.net

The key steps in the proposed biosynthesis are as follows:

Formation of Geranyl Diphosphate (GPP): In the plastids, one molecule of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) and results in the formation of geranyl diphosphate (GPP), the direct ten-carbon precursor to all monoterpenes. nuft.edu.ua

Cyclization by Monoterpene Synthases: The final and most decisive step in the formation of the specific carbon skeleton of this compound involves the action of a specialized enzyme known as a monoterpene synthase (MTS). These enzymes are responsible for the remarkable diversity of monoterpene structures found in nature. The GPP molecule is ionized, leading to the formation of a geranyl cation. This reactive intermediate can then undergo a series of complex intramolecular cyclizations, rearrangements, and proton transfers, all within the active site of the specific MTS.

While the precise monoterpene synthase responsible for the synthesis of this compound has not yet been definitively identified, it is hypothesized that a specific MTS catalyzes the cyclization of GPP to form the characteristic trimethylcyclohexene ring structure with an exocyclic methylene (B1212753) group. The exact sequence of cationic rearrangements would determine the final structure of the molecule.

One plant species in which this compound has been identified is Robinia pseudoacacia, commonly known as black locust. The volatile profile of its flowers is rich in monoterpenes, suggesting active monoterpene synthase activity. ptfarm.pl It is within the floral tissues of this plant that the biosynthesis of this compound is likely to occur.

Table 1: Proposed Biosynthetic Pathway of this compound

| Step | Precursor(s) | Enzyme | Product | Cellular Location |

| 1 | Pyruvate + Glyceraldehyde-3-phosphate | MEP Pathway Enzymes | IPP and DMAPP | Plastid |

| 2 | IPP + DMAPP | Geranyl Diphosphate Synthase (GPPS) | Geranyl Diphosphate (GPP) | Plastid |

| 3 | Geranyl Diphosphate (GPP) | Monoterpene Synthase (MTS) | This compound | Plastid |

Ecological Significance in Plant-Environment Interactions

The ecological roles of this compound are intrinsically linked to its nature as a volatile organic compound. Plant VOCs are crucial mediators of a wide range of ecological interactions, acting as signals that can travel through the air to convey information to other organisms, including insects and other plants. neist.res.in

In addition to its potential role in attracting pollinators, this compound may also be involved in plant defense. Monoterpenes are well-documented for their roles in protecting plants against herbivores and pathogens. nih.gov They can act as direct deterrents or toxins to feeding insects or, alternatively, function as indirect defense signals by attracting the natural enemies of herbivores, such as parasitic wasps or predators. nih.gov The emission of a specific blend of VOCs following herbivore damage can serve as a "call for help" in the plant kingdom.

Furthermore, plant VOCs can mediate plant-plant communication. nih.gov While not specifically documented for this compound, it is plausible that its emission could be perceived by neighboring plants, potentially priming their own defense responses in anticipation of a shared threat.

Table 2: Potential Ecological Roles of this compound as a VOC

| Interaction | Potential Function | Interacting Organism(s) |

| Plant-Pollinator | Attraction of pollinators to flowers for nectar and pollen rewards, facilitating pollination. | Bees and other insects |

| Plant-Herbivore | Direct defense through deterrence or toxicity; Indirect defense by attracting natural enemies of herbivores. | Herbivorous insects, Parasitoids, Predators |

| Plant-Plant | Communication and priming of defense responses in neighboring plants. | Other plants |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 3-Methylene-1,5,5-trimethylcyclohexene primarily establishes it as a valuable intermediate and model compound in organic chemistry. Its defining structural feature, a reactive exocyclic methylene (B1212753) group attached to a substituted cyclohexene (B86901) ring, dictates its chemical behavior and applications. Research has largely focused on leveraging this reactivity for the synthesis of more complex molecules.

Key areas of investigation have included its utility in constructing intricate terpenoid structures, where its reactive sites are exploited to build multifunctional products. Furthermore, the compound serves as a foundational block for creating various chemical intermediates, highlighting its role in the production of specialty chemicals. Preliminary studies have also delved into the biological activities of derivatives of this compound, with some findings indicating potential antimicrobial properties that warrant deeper investigation. In the realm of material science, its derivatives are being explored for the development of novel polymers and coatings, suggesting its potential to contribute to advancements in this field. The synthesis of this compound itself is well-documented, with the dehydration of 1,3,3,5-tetramethyl-5-hydroxycyclohexanone being a common method.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the foundational knowledge, significant knowledge gaps persist. While the biological activity of its derivatives has been touched upon, there is a lack of comprehensive studies to fully elucidate their mechanisms of action and pharmacological potential. The initial findings on antimicrobial properties, for instance, require follow-up research to identify the specific pathways involved and to assess their efficacy and spectrum of activity in greater detail.

An emerging research avenue lies in the systematic exploration of its polymerization potential. While its derivatives are being considered for polymers, a deeper understanding of the polymerization behavior of the parent compound could unlock new classes of materials with unique properties. Furthermore, the full range of chemical transformations that this compound can undergo has not been exhaustively cataloged. Investigating its reactivity with a wider array of reagents and under varied conditions could reveal novel synthetic pathways and lead to the creation of previously inaccessible molecules. There is also an opportunity to develop more sustainable and efficient synthesis methods, potentially moving beyond traditional acid catalysis to greener alternatives.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up several avenues for interdisciplinary research. A significant opportunity lies at the intersection of organic chemistry and pharmacology. Collaborative efforts could systematically synthesize a library of derivatives and screen them for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. This would involve chemists for synthesis, and biologists and pharmacologists for screening and mechanistic studies.

Another promising area for interdisciplinary collaboration is between synthetic chemistry and material science. The unique cyclic and unsaturated structure of this compound could be exploited to design and create novel polymers with tailored thermal, mechanical, and optical properties. This would require the expertise of polymer chemists to control the polymerization process and material scientists to characterize and find applications for the resulting materials.

Finally, the study of its natural occurrence, though not extensively detailed, suggests potential collaborations with natural product chemists and chemical ecologists. thegoodscentscompany.com Investigating its biosynthesis in organisms and its ecological role could provide new insights into its function in nature and potentially inspire novel biotechnological production methods.

Q & A

Basic: What experimental techniques are most reliable for determining the molecular conformation of 3-methylene-1,5,5-trimethylcyclohexene?

Answer:

The compound’s conformation can be resolved using gas-phase electron diffraction (GED) combined with molecular mechanics calculations to optimize structural parameters . Vibrational spectroscopy (IR/Raman) and NMR are critical for detecting dynamic conformational equilibria. For example, GED data revealed a dominant anti-tilted conformation with a 40° dihedral angle between the third vinyl group and the central diene plane, while NMR suggested rapid interconversion between conformers due to low-energy barriers (~10 kJ/mol) . Key methodological considerations :

- Temperature control : Conformer ratios vary with temperature; matrix isolation at 14 K stabilizes specific conformers for spectroscopic analysis .

- Pressure effects : High-pressure studies (e.g., 60 kbar in diamond anvil cells) alter bond lengths and angles, revealing strain-dependent reactivity .

Basic: How does cross-conjugation influence the electronic structure and reactivity of this compound?

Answer:

Cross-conjugation in the compound creates partial delocalization across the π-system, affecting bond lengths and reactivity. Experimental data show the cross-conjugated C=C bond is 0.0075 Å longer than isolated C=C bonds, aligning with ab initio predictions . This elongation reduces electron density at the methylene group, making it less reactive toward electrophilic addition. Methodological validation :

- UV-Vis spectroscopy : Confirms conjugation extent via λmax shifts.

- Force constant calculations : Derived from vibrational spectra to quantify bond strength variations .

Advanced: How can researchers resolve contradictions between spectroscopic and computational data on molecular symmetry?

Answer:

Discrepancies often arise from time-averaged vs. static structural models . For example:

- Raman polarization data and NMR suggest lower symmetry (non-planar), while GED assumes static symmetry .

- Solution : Apply dynamic NMR (DNMR) to probe timescale-dependent conformational changes. Combine with molecular dynamics simulations to reconcile static (GED) and dynamic (NMR) data .

Table 1 : Comparison of techniques for symmetry analysis

| Technique | Timescale | Symmetry Inference | Limitations |

|---|---|---|---|

| GED | Static | High symmetry (planar) | Assumes rigid structure |

| NMR | µs–ms | Dynamic averaging | Requires slow exchange for resolution |

| Raman | fs–ps | Local symmetry | Sensitive to matrix effects |

Advanced: What computational strategies are effective for predicting physicochemical properties of this compound?

Answer:

- Quantum Chemical Methods : Use DFT (B3LYP/6-311+G(d,p)) to optimize geometry and calculate vibrational frequencies. Compare with experimental IR/Raman spectra for validation .

- QSAR/QSPR Models : Predict properties like logP or toxicity using fragment-based descriptors. For example, the OECD QSAR Toolbox identified no genotoxic alerts for related terpenes .

- Statistical Thermodynamics : Calculate vapor pressure and phase behavior via molecular partition functions, critical for environmental fate studies .

Advanced: How is the genotoxic potential of this compound assessed in regulatory contexts?

Answer:

The OECD QSAR Toolbox evaluates structural alerts for mutagenicity. For this compound:

- Analog approach : Compare to aliphatic monoterpenes (e.g., limonene) with established metabolic pathways (oxidation → polar metabolites → excretion) .

- Read-across analysis : No alerts for in vitro mutagenicity or carcinogenicity were identified, suggesting low risk . Key steps :

- Define applicability domain (terpenes with similar substituents).

- Validate with Ames test data for structural analogs.

Basic: What synthetic routes are reported for this compound?

Answer:

- Diels-Alder Cyclization : React isoprene derivatives with methyl acrylate under Lewis acid catalysis (e.g., AlCl3).

- Dehydration of Alcohols : Treat 3-hydroxy-1,5,5-trimethylcyclohexane with H3PO4 at 150°C .

Purification : Use fractional distillation (bp ~110–120°C) followed by GC-MS to verify purity (>97%) .

Advanced: How does high-pressure experimentation (e.g., diamond anvil cells) enhance understanding of this compound’s behavior?

Answer:

At 60 kbar pressure , the compound exhibits:

- Bond compression : C=C bonds shorten by ~0.02 Å, increasing strain energy.

- Phase transitions : Amorphous-to-crystalline shifts detected via X-ray diffraction .

Applications : Predict stability in extreme environments (e.g., industrial catalysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.